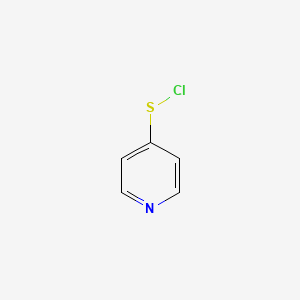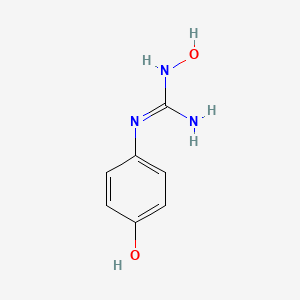
Guanidine, N-hydroxy-N'-(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is a compound that belongs to the guanidine family, known for its versatile chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, cyanamides reacting with derivatized amines and copper-catalyzed cross-coupling chemistry are also employed .
Industrial Production Methods: Industrial production of guanidine derivatives often involves scalable methods such as the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds .
Chemical Reactions Analysis
Types of Reactions: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s guanidine group can participate in nucleophilic and electrophilic reactions due to its unique electronic structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the hydroxyphenyl ring using reagents like halogens or nitro groups under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the hydroxyphenyl ring.
Scientific Research Applications
Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: The compound is used in the production of pharmaceuticals and as a component in materials science.
Mechanism of Action
The mechanism of action of guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . For example, guanidine derivatives can enhance the release of acetylcholine following a nerve impulse, affecting muscle cell membrane depolarization and repolarization .
Comparison with Similar Compounds
Guanidine: A simple guanidine compound with similar basic properties and applications in organic synthesis and medicine.
Biguanide: Known for its use in pharmaceuticals, particularly as an antidiabetic agent.
Uniqueness: Guanidine, N-hydroxy-N’-(4-hydroxyphenyl)- is unique due to its hydroxyphenyl moiety, which imparts additional chemical reactivity and potential biological activity. This structural feature distinguishes it from other guanidine derivatives and enhances its versatility in various applications.
Properties
CAS No. |
359818-91-0 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-hydroxy-2-(4-hydroxyphenyl)guanidine |
InChI |
InChI=1S/C7H9N3O2/c8-7(10-12)9-5-1-3-6(11)4-2-5/h1-4,11-12H,(H3,8,9,10) |
InChI Key |
QHUOZEAYYKLKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


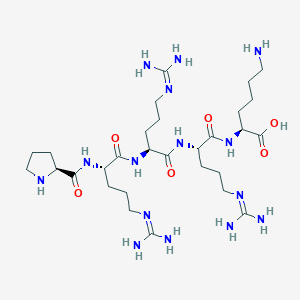
![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
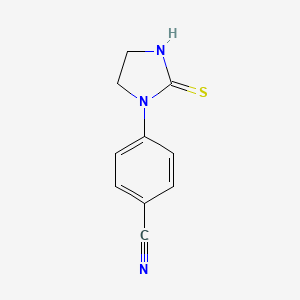
![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

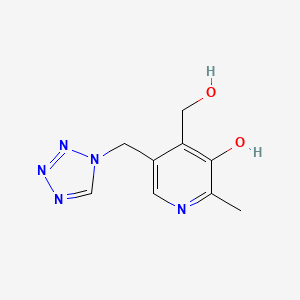
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
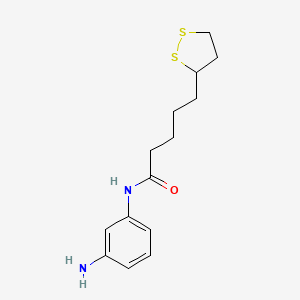
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)

